molecular formula C18H14Cl2N2O2S B5201509 2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5201509
M. Wt: 393.3 g/mol
InChI Key: LAAREVUJDJHRJF-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the inhibition of the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity, ultimately resulting in fungal cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exhibits low toxicity and is well-tolerated by mammalian cells. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its potent antifungal and antibacterial activity, which makes it an ideal candidate for the development of new drugs to combat infectious diseases. However, its low solubility in water and organic solvents can pose challenges in its use in some experiments.

Future Directions

There are several future directions for the research and development of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of new drugs based on this compound for the treatment of infectious diseases. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies can be conducted to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a promising compound with potential applications in various fields of science. Its potent antifungal and antibacterial activity, low toxicity, and anti-inflammatory and antioxidant properties make it an ideal candidate for the development of new drugs to combat infectious diseases and treat various inflammatory and oxidative stress-related diseases. Further research is needed to explore its full potential and possible applications in other fields.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid and 4-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-5-one in the presence of a base. The reaction results in the formation of the desired compound with a yield of 70-80%.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new drugs to combat infectious diseases.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-11-8-14(20)6-7-16(11)24-9-17(23)22-18-21-15(10-25-18)12-2-4-13(19)5-3-12/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAREVUJDJHRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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